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Quantitative Efficacy Data in Animal Models

The table below summarizes key quantitative findings from pivotal animal studies, demonstrating

cerivastatin's potent cholesterol-lowering effects.

Table 1: Lipid-Lowering Efficacy of Cerivastatin in Animal Models [1] [2]

Species
Study Type &
Duration

Cerivastatin
Dose

Key Efficacy Findings
(vs. baseline or
control)

Comparative Drug
(Dose for Similar
Effect)

Rat Acute, single dose 0.002 mg/kg
(ED(_{50}))

50% inhibition of
hepatic cholesterol

synthesis [1]

Lovastatin (0.3 mg/kg)
[1]

Dog Acute, single dose 0.002 mg/kg

(ED(_{50}))

50% inhibition of

hepatic cholesterol
synthesis [1]

Lovastatin (0.3 mg/kg)

[1]

Dog Subchronic 0.03 mg/kg ~35% reduction in
serum LDL cholesterol

[1]

Lovastatin (8-10
mg/kg) [1]
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Species
Study Type &
Duration

Cerivastatin
Dose

Key Efficacy Findings
(vs. baseline or
control)

Comparative Drug
(Dose for Similar
Effect)

Dog Subchronic (with
cholestyramine)

0.1 mg/kg Marked decrease (up to
70%) in serum

triglycerides [1]

Information not
specified

Experimental Protocols & Methodologies

The table below outlines the core methodologies used in the key experiments to generate the efficacy and

safety data.

Table 2: Detailed Experimental Protocols in Preclinical Studies [1] [2] [3]

Experimental
Objective

Animal
Models / Cell
Lines Used

Key Methodological Details Endpoint Measurements

Inhibition of
Cholesterol
Synthesis

Rats, Dogs [1] Oral administration of

cerivastatin; injection of
[¹⁴C]acetate. Measurement of

newly synthesized
[¹⁴C]cholesterol in the liver [1].

ED(_{50}) (dose required for

50% inhibition of synthesis) [1].

Lipid Level
Reduction
(Subchronic)

Dogs [1] Repeated oral dosing over
days or weeks. Diets were

standardized. Blood samples
collected serially [1].

Serum levels of LDL-C, total
cholesterol, and triglycerides

[1].

General
Toxicology &
Safety Profile

Rats, Mice,
Dogs,

Minipigs,
Monkeys [2]

Oral administration (gavage,
capsule, or diet) at wide dose

ranges (0.008–300 mg/kg/day)
from single dose up to 24

months [2].

Clinical observations, clinical
pathology (e.g., serum

enzymes), histopathology [2].
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Experimental
Objective

Animal
Models / Cell
Lines Used

Key Methodological Details Endpoint Measurements

Anti-Cancer
Activity (In
Vitro)

Human breast
cancer cell

lines (MDA-
MB-231,

MCF-7) [4] [3]

Cells treated with cerivastatin
(e.g., 25 ng/ml). Cell invasion

through Matrigel; cell
proliferation assays; gene

expression profiling via cDNA
microarrays [4] [3].

% inhibition of
invasion/proliferation; changes

in gene expression (e.g., p21,
cyclin D1); protein localization

(RhoA) [4] [3].

Mechanisms of Action Visualized

Based on the gathered data, cerivastatin's effects extend beyond cholesterol reduction to include potential

anti-cancer properties. The following diagrams illustrate these mechanisms.
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Diagram 1: Cerivastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis and Ras/RhoA

activation, reducing cell proliferation and invasion [4] [3].
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Diagram 2: Integrated workflow for cerivastatin preclinical evaluation, combining in vivo, in vitro, and

pharmacokinetic studies [1] [2] [3].

From Preclinical Data to Market Withdrawal

While preclinical data showed cerivastatin was a highly effective statin, it was withdrawn from the market

due to safety issues.

Efficacy vs. Safety Profile: Preclinical studies in animals correctly identified its potent lipid-
lowering efficacy and a toxicological profile similar to other statins, primarily affecting the liver and
muscle at high doses [1] [2]. These studies supported its progression to clinical trials and initial FDA

approval [5].
The Disconnect and Recall: Cerivastatin was recalled in 2001 because it caused a higher

incidence of rhabdomyolysis, a serious muscle condition, especially at the highest dose (0.8 mg)
and when taken with gemfibrozil [6]. This severe adverse effect was not fully predicted by standard

preclinical animal models.
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Lessons for Drug Development: The cerivastatin case highlights that while animal models are

crucial for establishing efficacy and initial safety, they have limitations in predicting all human-specific
adverse drug reactions. This has spurred discussion on using more sensitive, organism-level
fitness assays in wild-type animals during preclinical stages to better detect subtle but critical
adverse effects [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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